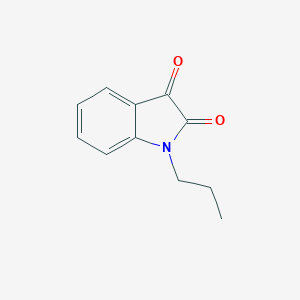

1-propyl-1H-indole-2,3-dione

Overview

Description

1-Propyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

1-Propyl-1H-indole-2,3-dione, a derivative of indole, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules, suggesting its potential for high-affinity binding to various biological targets .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .

Pharmacokinetics

Indole derivatives are known to have broad-spectrum biological activities , suggesting they may have favorable ADME properties.

Result of Action

Indole derivatives are known to have diverse biological activities , suggesting that they may have significant molecular and cellular effects.

Preparation Methods

The synthesis of 1-Propyl-1H-indole-2,3-dione typically involves the alkylation of isatin (1H-indole-2,3-dione) with 1-bromopropane in the presence of a catalytic quantity of tetra-n-butylammonium bromide . The reaction conditions generally include the use of an organic solvent such as toluene and a base like potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-Propyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while reduction can produce indoline derivatives .

Scientific Research Applications

1-Propyl-1H-indole-2,3-dione has several scientific research applications:

Comparison with Similar Compounds

1-Propyl-1H-indole-2,3-dione can be compared with other indole derivatives such as:

Isatin (1H-indole-2,3-dione): The parent compound, known for its diverse biological activities and synthetic versatility.

Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.

Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .

Biological Activity

1-Propyl-1H-indole-2,3-dione, a derivative of isatin, has garnered significant attention due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including antiviral, anticancer, and antimicrobial properties. Below is a detailed exploration of its biological activity, supported by data tables and research findings.

Overview of this compound

Chemical Structure and Properties:

- Chemical Formula: C11H11NO2

- CAS Number: 41042-12-0

- Molecular Weight: 189.21 g/mol

This compound is synthesized through the alkylation of isatin with 1-bromopropane in the presence of a catalytic quantity of tetra-n-butylammonium bromide. This compound serves as an important intermediate in organic synthesis and has been linked to various pharmacological activities due to its structural attributes .

Antiviral Activity

Research indicates that indole derivatives, including this compound, exhibit antiviral properties. Specifically, studies have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms. For instance, certain derivatives have shown effectiveness against HIV and other viral pathogens .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanisms of action involve the induction of apoptosis and inhibition of cell proliferation. A notable study reported that derivatives similar to this compound displayed selective cytotoxicity towards ovarian carcinoma and cervix carcinoma cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Ovarian Carcinoma | 15.5 | Apoptosis induction |

| Cervical Carcinoma | 12.3 | Cell cycle arrest |

| Uterine Sarcoma | 18.0 | Inhibition of proliferation |

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. The compound exhibits broad-spectrum activity, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The biological activity of this compound is attributed to its ability to interact with multiple biological targets:

- Antiviral Mechanism: Inhibition of viral enzymes and interference with viral entry into host cells.

- Anticancer Mechanism: Induction of oxidative stress leading to apoptosis in cancer cells, along with modulation of signaling pathways involved in cell growth and survival.

- Antimicrobial Mechanism: Disruption of microbial cell membranes and inhibition of essential metabolic processes .

Study on Anticancer Activity

A study conducted by Gabr et al. (2017) investigated the anticancer effects of various thiosemicarbazone derivatives derived from indole compounds. The results indicated that these derivatives exhibited potent anticancer activities against several tumor cell lines, with IC50 values in the low micromolar range .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of indole derivatives, including this compound. The study found that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi, supporting their potential use in treating infections .

Properties

IUPAC Name |

1-propylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUNBCWMOHUMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364687 | |

| Record name | 1-propyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41042-12-0 | |

| Record name | 1-propyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of the 1-propyl-1H-indole-2,3-dione molecule?

A1: The 1H-indole-2,3-dione unit of the molecule is essentially planar []. The propyl substituent is not coplanar with this unit, forming a dihedral angle of 72.19° with the 1H-indole-2,3-dione plane [].

Q2: How are the molecules of this compound arranged in its crystal structure?

A2: The crystal structure of this compound features chains that run along the b-axis. These chains are formed by C—H⋯O hydrogen bonds between adjacent molecules [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.